3-Ethoxypropanoyl chloride

Description

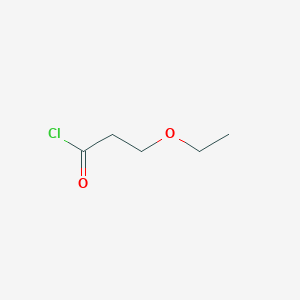

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxypropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-2-8-4-3-5(6)7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXIPEXVMCDDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497669 | |

| Record name | 3-Ethoxypropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49775-37-3 | |

| Record name | 3-Ethoxypropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies

Stereochemical Aspects of Reactions Involving 3-Ethoxypropanoyl Chloride

Currently, there is a lack of specific research in readily available literature concerning the stereochemical aspects of reactions involving 3-ethoxypropanoyl chloride. Since the molecule itself is achiral, reactions with achiral nucleophiles will not produce chiral products.

However, if 3-ethoxypropanoyl chloride were to react with a chiral, non-racemic alcohol, amine, or other nucleophile, the resulting ester or amide would be a mixture of diastereomers if a new stereocenter is formed. The stereochemical outcome would depend on the facial selectivity of the nucleophilic attack on the planar carbonyl group and any influence from the existing stereocenter in the nucleophile. Without experimental data, it is difficult to predict the diastereoselectivity of such reactions.

Influence of Reaction Conditions on Product Selectivity

The selectivity of reactions involving 3-ethoxypropanoyl chloride can be significantly influenced by various reaction conditions, including the choice of solvent and the temperature.

Solvent Effects: The polarity of the solvent can affect the rate of nucleophilic acyl substitution reactions. ucalgary.calibretexts.org Polar protic solvents can solvate both the acyl chloride and the nucleophile, potentially slowing down the reaction by stabilizing the reactants. chegg.com Polar apathetic solvents, on the other hand, are often good choices as they can dissolve the reactants without strongly solvating the nucleophile, thus allowing for a faster reaction. science.govnih.gov The choice of solvent can also influence the solubility of products and byproducts, which can in turn affect reaction equilibrium and product isolation.

Temperature Effects: The rate of esterification and amidation reactions of 3-ethoxypropanoyl chloride generally increases with temperature, as predicted by the Arrhenius equation. researchgate.netresearchgate.net However, for highly exothermic reactions, controlling the temperature is crucial to prevent side reactions and ensure safety. In some cases, lower temperatures may be employed to enhance selectivity, particularly if there are competing reaction pathways with different activation energies. For esterification, higher temperatures can also favor the reverse reaction (hydrolysis of the ester) if water is present. mdpi.commasterorganicchemistry.commasterorganicchemistry.comresearchgate.net

Table 3: General Influence of Reaction Conditions on Reactions of Acyl Chlorides

| Condition | Effect on Reaction Rate | Effect on Selectivity |

| Increasing Solvent Polarity (Protic) | May decrease rate | Can influence diastereoselectivity in reactions with chiral nucleophiles |

| Increasing Solvent Polarity (Aprotic) | Generally increases rate | Can affect byproduct formation |

| Increasing Temperature | Increases rate | May decrease selectivity due to competing side reactions |

| Presence of a Base (for amines) | Neutralizes HCl byproduct | Drives the reaction to completion |

Exploration of Novel Reaction Pathways and Intermediates

While the primary reactivity of 3-ethoxypropanoyl chloride is well-established through nucleophilic acyl substitution, research into novel reaction pathways and the characterization of intermediates is an ongoing area of chemical synthesis. nih.govnih.govresearchgate.netyoutube.comorganic-chemistry.orgyoutube.comresearchgate.netresearchgate.net

For acyl chlorides in general, mechanistic studies often focus on the detailed nature of the tetrahedral intermediate. Spectroscopic techniques can sometimes be employed to detect or infer the presence of these transient species. Theoretical and computational studies can also provide insights into the reaction mechanism, transition state energies, and the potential for alternative reaction pathways. researchgate.net

The exploration of novel reactions could involve the use of 3-ethoxypropanoyl chloride with less common nucleophiles or under unconventional reaction conditions, such as in the presence of specific catalysts, to achieve new chemical transformations. However, specific examples of such novel pathways for 3-ethoxypropanoyl chloride are not widely reported in the current scientific literature.

Computational Chemistry Investigations

Quantum Chemical Studies of 3-Ethoxypropanoyl Chloride

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For 3-ethoxypropanoyl chloride, these studies would offer a detailed picture of its electronic landscape and inherent reactivity.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule governs its chemical behavior. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated in a chemical reaction, indicating regions of nucleophilicity. For 3-ethoxypropanoyl chloride, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen atoms of the ethoxy and carbonyl groups, as well as the chlorine atom.

The LUMO , conversely, is the orbital that is most likely to accept electrons, highlighting electrophilic sites. In 3-ethoxypropanoyl chloride, the LUMO is anticipated to be localized primarily on the carbonyl carbon, which is bonded to two electronegative atoms (oxygen and chlorine), making it highly susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Properties of 3-Ethoxypropanoyl Chloride

| Property | Expected Characteristics | Significance |

| HOMO Energy | Relatively low due to electronegative atoms | Indicates the energy required to remove an electron. |

| LUMO Energy | Low, indicating a good electron acceptor | Suggests a high susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderately small | Implies a reactive molecule, characteristic of acyl chlorides. |

| HOMO Localization | Predominantly on oxygen and chlorine atoms | Identifies potential sites for electrophilic attack. |

| LUMO Localization | Primarily on the carbonyl carbon | Confirms the primary site for nucleophilic attack. |

Reactivity Indices and Fukui Functions

Conceptual Density Functional Theory (DFT) provides a set of reactivity indices that quantify the reactivity of different sites within a molecule. These indices are derived from the change in electron density.

Fukui functions are particularly useful for predicting regioselectivity in chemical reactions. They identify the sites in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

f+(r) : Indicates the propensity of a site to accept an electron (nucleophilic attack). For 3-ethoxypropanoyl chloride, the carbonyl carbon would be expected to have the highest f+(r) value.

f-(r) : Indicates the propensity of a site to donate an electron (electrophilic attack). The oxygen and chlorine atoms would likely exhibit the highest f-(r) values.

f0(r) : Predicts the reactivity towards radical attack.

Other important reactivity descriptors include:

Global Hardness (η) and Softness (S) : These indicate the resistance to change in electron distribution. Acyl chlorides are generally considered soft electrophiles.

Electrophilicity Index (ω) : This quantifies the global electrophilic nature of the molecule. 3-Ethoxypropanoyl chloride would be expected to have a high electrophilicity index.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate details of chemical reaction mechanisms, providing information that is often difficult or impossible to obtain experimentally.

Transition State Characterization

For any proposed reaction mechanism, the identification and characterization of the transition state (TS) is paramount. The TS represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational methods can be used to locate the geometry of the TS and calculate its energy. For reactions involving 3-ethoxypropanoyl chloride, such as nucleophilic acyl substitution, the transition state would likely involve a tetrahedral intermediate where the nucleophile has bonded to the carbonyl carbon.

Potential Energy Surface Mapping

A potential energy surface (PES) provides a comprehensive map of the energy of a chemical system as a function of the positions of its atoms. By mapping the PES for a reaction of 3-ethoxypropanoyl chloride, chemists can visualize the entire reaction pathway, including reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction energetics and the feasibility of different mechanistic pathways.

Theoretical Predictions of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to provide data for uncharacterized compounds.

For 3-ethoxypropanoyl chloride, theoretical calculations could predict:

Infrared (IR) Spectra : By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This would show characteristic peaks for the C=O stretch (typically high frequency for acyl chlorides), C-O stretches, and C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectra : Theoretical calculations can predict the 1H and 13C NMR chemical shifts. This would be invaluable for confirming the structure of the molecule and assigning experimental peaks. The chemical shift of the carbonyl carbon would be of particular interest.

Solvent Effects on Reactivity and Conformation

Computational chemistry provides critical insights into how the surrounding solvent medium influences the chemical reactivity and conformational preferences of molecules like 3-Ethoxypropanoyl chloride. The choice of solvent can significantly alter reaction pathways and the stability of different spatial arrangements of the molecule, which in turn affects reaction outcomes. nih.gov Theoretical studies, often employing methods like Density Functional Theory (DFT), are instrumental in elucidating these complex interactions at a molecular level.

The reactivity of acyl chlorides is highly sensitive to the solvent environment. rsc.orgresearchgate.net Solvents can influence reaction rates and mechanisms through various interactions, such as electrostatic interactions and specific solute-solvent interactions like hydrogen bonding. nih.gov For instance, in solvolysis reactions of similar acyl chlorides, the mechanism can shift depending on the solvent's properties. nih.govmdpi.com Computational models can dissect these effects by calculating the energy profiles of reaction pathways in different solvent environments, which can be modeled either explicitly (including individual solvent molecules) or implicitly (representing the solvent as a continuous medium with a specific dielectric constant).

In more ionizing solvents, a stepwise SN1-type mechanism may be favored, where the solvent stabilizes the formation of a carbocation intermediate. nih.govmdpi.com Conversely, in more nucleophilic solvents, a bimolecular addition-elimination mechanism is often operative. nih.govmdpi.com The polarity of the solvent also plays a crucial role; polar solvents can facilitate charge separation in the transition state, thereby accelerating the reaction, while non-polar solvents might favor different pathways. nih.gov A study on the amidation of aroyl chlorides demonstrated that the reaction could be directed to produce different products (amides or imides) solely by changing the solvent from a polar to a non-polar one. nih.gov

| Solvent | Dielectric Constant (ε) | Hypothetical ΔG‡ (SN1-type) (kcal/mol) | Hypothetical ΔG‡ (Addition-Elimination) (kcal/mol) |

|---|---|---|---|

| Hexane | 1.9 | 35.2 | 28.5 |

| Dichloromethane | 8.9 | 30.1 | 26.3 |

| Acetone | 20.7 | 25.8 | 27.1 |

| Acetonitrile | 37.5 | 24.5 | 27.8 |

| Water | 80.1 | 22.0 | 29.4 |

Note: The data in the table above is hypothetical and for illustrative purposes only, demonstrating typical trends observed in computational studies of acyl chloride reactivity. Specific experimental or computational studies for 3-Ethoxypropanoyl chloride were not identified.

Similarly, the conformational landscape of a flexible molecule like 3-Ethoxypropanoyl chloride is influenced by the solvent. The molecule can exist in various conformations (rotational isomers or rotamers) due to rotation around its single bonds. The relative stability of these conformers can change with the solvent environment. Polar solvents tend to stabilize more polar conformers, which possess a larger dipole moment, whereas non-polar solvents favor less polar conformers where intramolecular interactions might be more significant.

Computational methods can predict the relative energies of different conformers in the gas phase and in various solvents. By calculating the potential energy surface as a function of key dihedral angles, researchers can identify the most stable conformations. The following table provides a hypothetical example of how the relative energies and populations of two conformers of 3-Ethoxypropanoyl chloride might vary between a non-polar and a polar solvent.

| Solvent | Conformer | Hypothetical Relative Energy (kcal/mol) | Hypothetical Boltzmann Population (%) |

|---|---|---|---|

| Hexane (Non-polar) | Gauche | 0.00 | 65 |

| Anti | 0.50 | 35 | |

| Water (Polar) | Gauche | 0.75 | 28 |

| Anti | 0.00 | 72 |

Note: The data in the table above is hypothetical and for illustrative purposes only. It is intended to show how solvent polarity can shift conformational equilibria. Specific computational studies for 3-Ethoxypropanoyl chloride were not identified.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 3-Ethoxypropanoyl chloride, both ¹H NMR and ¹³C NMR spectroscopy would provide unambiguous evidence for its structure by identifying the chemical environment of each hydrogen and carbon atom, respectively. Due to the limited availability of direct experimental spectra for 3-Ethoxypropanoyl chloride, the following analyses are based on established principles and data from analogous compounds.

The ¹H NMR spectrum of 3-Ethoxypropanoyl chloride is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent oxygen and carbonyl chloride groups.

The expected signals are:

A triplet corresponding to the methyl protons (CH₃) of the ethoxy group, appearing at approximately 1.2 ppm. This triplet arises from the coupling with the adjacent methylene (B1212753) protons.

A quartet from the methylene protons (-O-CH₂-) of the ethoxy group, expected around 3.5-3.7 ppm, due to coupling with the methyl protons.

A triplet from the methylene protons adjacent to the ether oxygen (-O-CH₂-CH₂-), which would appear around 3.8 ppm.

A triplet for the methylene protons alpha to the carbonyl group (-CH₂-COCl), shifted further downfield to approximately 3.1-3.3 ppm due to the strong deshielding effect of the carbonyl chloride group.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Ethoxypropanoyl chloride

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃-CH₂-O- | ~ 1.2 | Triplet |

| CH₃-CH₂-O- | ~ 3.5 - 3.7 | Quartet |

| -O-CH₂-CH₂-COCl | ~ 3.8 | Triplet |

| -O-CH₂-CH₂-COCl | ~ 3.1 - 3.3 | Triplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3-Ethoxypropanoyl chloride, four distinct signals are expected, corresponding to the four unique carbon environments.

The anticipated chemical shifts are:

The methyl carbon (CH₃) of the ethoxy group would resonate at the highest field, around 15 ppm.

The methylene carbon of the ethoxy group (-O-CH₂) is expected to appear at approximately 67 ppm.

The methylene carbon adjacent to the ether oxygen (-O-CH₂-CH₂-) would be found around 65 ppm.

The methylene carbon alpha to the carbonyl group (-CH₂-COCl) would be shifted to around 45-50 ppm.

The carbonyl carbon (-COCl) would exhibit the most downfield shift, typically in the range of 170-175 ppm for acyl chlorides. oregonstate.edulibretexts.orgdocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Ethoxypropanoyl chloride

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ -CH₂-O- | ~ 15 |

| CH₃-CH₂ -O- | ~ 67 |

| -O-CH₂ -CH₂-COCl | ~ 65 |

| -O-CH₂-CH₂ -COCl | ~ 45 - 50 |

| -C OCl | ~ 170 - 175 |

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FTIR spectrum of 3-Ethoxypropanoyl chloride would be characterized by several key absorption bands.

The most prominent and diagnostic peak would be the strong C=O stretching vibration of the acyl chloride group, which is expected to appear at a high frequency, typically in the range of 1785-1815 cm⁻¹. This high frequency is a characteristic feature of acyl chlorides. chemicalbook.com Other significant absorptions would include:

C-O stretching vibrations from the ether linkage, typically observed in the 1150-1085 cm⁻¹ region.

C-H stretching vibrations of the alkyl groups, which would appear just below 3000 cm⁻¹.

C-Cl stretching, which is generally weak and appears in the fingerprint region between 800 and 600 cm⁻¹. researchgate.net

Table 3: Predicted FTIR Absorption Bands for 3-Ethoxypropanoyl chloride

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | Stretch | 1785 - 1815 | Strong |

| C-O (Ether) | Stretch | 1150 - 1085 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 2980 | Medium-Strong |

| C-Cl | Stretch | 800 - 600 | Weak-Medium |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and fragmentation pattern of a compound. For 3-Ethoxypropanoyl chloride, electron ionization mass spectrometry (EI-MS) would likely lead to the formation of a molecular ion peak ([M]⁺), although it may be weak due to the reactivity of the acyl chloride.

The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), with peaks at m/z corresponding to the molecular weights with each isotope. nist.gov Key fragmentation pathways would likely involve:

Loss of a chlorine radical (•Cl) to give a stable acylium ion.

Cleavage of the C-C bond alpha to the carbonyl group.

Fragmentation of the ethoxy group.

Table 4: Predicted Key Mass Spectrometry Fragments for 3-Ethoxypropanoyl chloride

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₅H₉ClO₂]⁺ | 136/138 |

| [M-Cl]⁺ | [C₅H₉O₂]⁺ | 101 |

| [C₂H₅O]⁺ | [CH₃CH₂O]⁺ | 45 |

| [C₂H₅]⁺ | [CH₃CH₂]⁺ | 29 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography is particularly well-suited for volatile compounds like 3-Ethoxypropanoyl chloride.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal method for the analysis of 3-Ethoxypropanoyl chloride. jmchemsci.com In a typical GC-MS analysis, the compound would be vaporized and passed through a capillary column, where it would be separated from any impurities based on its boiling point and interactions with the stationary phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for definitive identification by comparing it to a spectral library or by analyzing the fragmentation pattern. d-nb.info This technique is highly sensitive and can detect even trace amounts of impurities, making it invaluable for quality control and reaction monitoring in syntheses involving 3-Ethoxypropanoyl chloride. rsc.org Given the reactivity of acyl chlorides, derivatization might be employed in some GC-MS methods to enhance stability and chromatographic performance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds. However, the direct analysis of highly reactive molecules such as 3-Ethoxypropanoyl chloride by HPLC presents significant challenges. Due to their susceptibility to hydrolysis, acyl chlorides can readily react with trace amounts of water in the mobile phase or on the stationary phase, leading to inaccurate results. google.com Consequently, direct injection methods are often unreliable. google.com

To overcome these challenges, derivatization is the preferred strategy for the quantitative analysis of acyl chlorides in research and pharmaceutical settings. google.comnih.gov This process involves converting the reactive acyl chloride into a more stable, easily detectable derivative prior to chromatographic separation. A common approach is the esterification of the acyl chloride by quenching the sample in an anhydrous alcohol, such as methanol (B129727). researchgate.netresearchgate.net This reaction rapidly and quantitatively converts the acyl chloride into its corresponding methyl ester, which is significantly more stable and amenable to standard reversed-phase HPLC analysis. researchgate.net

Another effective derivatization strategy involves reacting the acyl chloride with a nucleophilic agent that introduces a chromophore, enhancing UV detectability. Reagents like 2-nitrophenylhydrazine (B1229437) are used for this purpose. nih.gov The derivatization product absorbs strongly in the UV-visible region (e.g., around 395 nm), which minimizes interference from the sample matrix and significantly improves the method's sensitivity and specificity. nih.gov

The derivatized sample is then analyzed using a reversed-phase HPLC system, typically employing a C18 column. sielc.com A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer is commonly used to achieve optimal separation. sielc.com Detection can be accomplished using a Diode Array Detector (DAD) or a mass spectrometer (MS), with the latter providing enhanced specificity and sensitivity through selective ion monitoring (SIM). google.comresearchgate.net

| Parameter | Typical Conditions for Derivatized Acyl Chloride Analysis |

|---|---|

| Derivatization Agent | Anhydrous Methanol or 2-Nitrophenylhydrazine nih.govresearchgate.net |

| Stationary Phase (Column) | Reversed-Phase C18, 5 µm particle size sielc.commdpi.com |

| Mobile Phase | Acetonitrile and Water (often with a buffer like phosphoric acid or formic acid for MS compatibility) sielc.com |

| Elution Mode | Gradient |

| Detector | Diode Array Detector (DAD) or Mass Spectrometry (MS) google.comresearchgate.net |

| UV Detection Wavelength | ~395 nm (for 2-nitrophenylhydrazine derivatives) nih.gov |

Advanced Binding and Kinetic Studies (e.g., Bio-layer Interferometry)

Bio-layer Interferometry (BLI) is a label-free optical biosensor technology used to study biomolecular interactions in real-time. researchgate.net It provides quantitative data on the kinetics of association and dissociation, allowing for the determination of binding affinity. researchgate.netfrontiersin.org The technique is based on measuring the change in the interference pattern of white light reflected from the surface of a biosensor tip. frontiersin.org

The process begins with the immobilization of one binding partner (the ligand) onto the biosensor tip. frontiersin.org The tip is then dipped into a solution containing the other binding partner (the analyte). As the analyte binds to the immobilized ligand, the thickness of the biological layer on the sensor tip increases, causing a wavelength shift in the reflected light. excedr.com This shift is monitored over time to generate a sensorgram, which plots the binding response versus time. researchgate.net

In a hypothetical study, BLI could be employed to characterize the interaction between 3-Ethoxypropanoyl chloride and a specific protein target. Due to the high reactivity of 3-Ethoxypropanoyl chloride, which would lead to covalent modification rather than a reversible binding event, a more stable, non-reactive analog would likely be used to study the initial binding kinetics. For instance, the corresponding ethyl 3-ethoxypropanoate could be evaluated for its reversible binding to the target protein's active site.

The experiment would involve:

Immobilization: The target protein is immobilized onto the biosensor surface.

Baseline: The sensor is dipped in buffer to establish a stable baseline.

Association: The sensor is moved to wells containing various concentrations of the analyte (e.g., ethyl 3-ethoxypropanoate) to measure the binding rate (kₐ).

Dissociation: The sensor is returned to the buffer-only wells to measure the dissociation rate (kₐ).

By fitting the association and dissociation curves from multiple analyte concentrations, the kinetic rate constants can be determined. The equilibrium dissociation constant (Kₐ), a measure of binding affinity, is then calculated as the ratio of kₐ to kₐ.

| Kinetic Parameter | Description | Hypothetical Value (for analog binding) |

|---|---|---|

| kₐ (Association Rate Constant) | The rate at which the analyte binds to the ligand. | 1.5 x 10⁴ M⁻¹s⁻¹ |

| kₐ (Dissociation Rate Constant) | The rate at which the analyte-ligand complex dissociates. | 3.0 x 10⁻³ s⁻¹ |

| Kₐ (Equilibrium Dissociation Constant) | A measure of the affinity between the analyte and ligand (kₐ/kₐ). | 200 nM |

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and widely used technique to monitor the progress of chemical reactions. researchgate.netukessays.com It allows a chemist to qualitatively observe the consumption of starting materials and the formation of products over time. libretexts.org

However, monitoring reactions involving highly reactive species like 3-Ethoxypropanoyl chloride using standard silica (B1680970) gel TLC plates is problematic. Acyl chlorides are prone to hydrolysis when they come into contact with the slightly acidic silica surface or atmospheric moisture, which can lead to the appearance of a spot corresponding to the parent carboxylic acid (3-ethoxypropanoic acid) rather than the acyl chloride itself. researchgate.net This can result in misleading chromatograms, often characterized by streaking or the incorrect assessment of reaction completion. sciencemadness.orgechemi.com

To reliably monitor a reaction involving 3-Ethoxypropanoyl chloride, a quenching and derivatization procedure is employed. A small aliquot of the reaction mixture is withdrawn and immediately quenched with a nucleophilic alcohol, such as methanol or ethanol. researchgate.netchemicalforums.com This rapidly converts the unreacted 3-Ethoxypropanoyl chloride into its corresponding, more stable ester (methyl or ethyl 3-ethoxypropanoate). This stable derivative can then be spotted and reliably analyzed on a TLC plate. chemicalforums.com

A typical TLC experiment to monitor such a reaction would involve spotting three lanes on a single plate:

Starting Material: A pure sample of the reactant that is being consumed.

Reaction Mixture: The quenched and derivatized aliquot from the reaction vessel.

Co-spot: A lane where both the starting material and the reaction mixture are spotted on top of each other to aid in distinguishing between spots with similar Rₐ values. libretexts.org

By running TLC plates at different time intervals, one can observe the gradual disappearance of the starting material spot and the concurrent appearance and intensification of the product spot in the reaction mixture lane. youtube.com The reaction is considered complete when the starting material spot is no longer visible. libretexts.org

| Time Point | Observation in Reaction Lane (Hypothetical Rₐ Values) | Inference |

|---|---|---|

| T = 0 min | Strong spot corresponding to starting material (Rₐ = 0.3) | Reaction has not yet started. |

| T = 30 min | Fainter starting material spot (Rₐ = 0.3), new product spot appears (Rₐ = 0.7) | Reaction is in progress. |

| T = 60 min | Very faint starting material spot (Rₐ = 0.3), strong product spot (Rₐ = 0.7) | Reaction is nearing completion. |

| T = 90 min | No visible starting material spot, only a strong product spot (Rₐ = 0.7) | Reaction is complete. |

Patent Literature Analysis and Industrial Relevance

Occurrence and Role of 3-Ethoxypropanoyl Chloride in Patent Claims

3-Ethoxypropanoyl chloride is seldom the central focus of patent claims. Instead, it typically appears as a reactant or an intermediate in the synthesis of larger, more complex molecules that are the subject of the primary claims. Its role is often as a precursor for introducing the 3-ethoxypropanoyl moiety into a target structure. This is a common scenario for versatile chemical building blocks whose novelty lies in their application rather than their intrinsic structure.

The ethoxy group in 3-Ethoxypropanoyl chloride can be significant in modulating the physicochemical properties of the final patented molecule, such as its solubility, lipophilicity, and metabolic stability. These are critical factors in the development of new drugs and agricultural chemicals. The presence of the reactive acyl chloride group allows for straightforward reactions with a variety of nucleophiles, such as alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively.

While specific patents explicitly naming 3-Ethoxypropanoyl chloride are sparse, its utility can be seen in patents that claim compounds containing the 3-ethoxypropionyl group. These patents often cover new chemical entities with potential applications in treating a range of diseases or protecting crops.

| Potential Role in Patent Claims | Description | Example of Broader Patent Class |

|---|---|---|

| Intermediate for Bioactive Molecules | Used to synthesize larger molecules with pharmaceutical or agrochemical activity. | Patents for novel ester or amide compounds with therapeutic potential. |

| Modifier of Physicochemical Properties | The 3-ethoxypropanoyl group can alter properties like solubility and bioavailability. | Patents for compounds with improved pharmacokinetic profiles. |

| Building Block for Material Science | Incorporated into polymers or other materials to impart specific properties. | Patents for specialty polymers with tailored characteristics. |

Patented Synthetic Routes and Applications

Patented synthetic routes involving 3-Ethoxypropanoyl chloride are generally part of a larger synthetic scheme. The preparation of 3-Ethoxypropanoyl chloride itself is typically achieved through standard methods for converting carboxylic acids to acyl chlorides, which are well-established in the chemical arts and thus less likely to be the subject of novel patent claims. For instance, the reaction of 3-ethoxypropanoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride is a common, unpatented method.

The patented applications of 3-Ethoxypropanoyl chloride are diverse, reflecting its versatility as a chemical intermediate. In the pharmaceutical industry, it can be used in the synthesis of active pharmaceutical ingredients (APIs). For example, it could be reacted with an amine-containing scaffold to form an amide linkage, a common structural motif in many drugs.

In the agrochemical sector, 3-Ethoxypropanoyl chloride can be a precursor for new herbicides, fungicides, or insecticides. The resulting esters or amides may exhibit desirable biological activity and environmental profiles.

| Patented Application Area | Synthetic Transformation | Potential End Product |

|---|---|---|

| Pharmaceuticals | Reaction with an amine to form an amide. | Novel drug candidate. |

| Agrochemicals | Reaction with an alcohol to form an ester. | New pesticide or herbicide. |

| Material Science | Polymerization or grafting onto a polymer backbone. | Functionalized polymer with specific properties. |

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. For reactions involving reactive species like acyl chlorides, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and stoichiometry.

Future research will likely focus on developing robust flow protocols for the synthesis and subsequent reactions of 3-ethoxypropanoyl chloride. The in situ generation of 3-ethoxypropanoyl chloride from 3-ethoxypropanoic acid using a suitable chlorinating agent within a flow reactor, followed immediately by reaction with a nucleophile in a subsequent module, could enhance safety by minimizing the accumulation of the reactive acyl chloride. acs.orgacs.org This approach is particularly advantageous as it allows for the safe handling of potentially hazardous reagents by generating them on demand. acs.org

Automated synthesis platforms, which often utilize flow chemistry, can be programmed to perform multi-step reaction sequences. Integrating 3-ethoxypropanoyl chloride into these systems would enable the rapid synthesis of libraries of amides, esters, and ketones. This is highly valuable in drug discovery and materials science for the efficient exploration of structure-activity relationships. Research in this area would involve optimizing reaction conditions, such as residence time and reagent concentration, to achieve high yields and purities in an automated fashion. vapourtec.com The development of such systems could accelerate the discovery of new molecules with desired properties. nih.gov

Table 1: Comparison of Batch vs. Proposed Flow Synthesis for Amide Formation

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Safety | Accumulation of reactive acyl chloride intermediate. | In situ generation and immediate consumption, minimizing hazards. acs.org |

| Control | Difficult to control exothermic reactions on a large scale. | Precise control over temperature and mixing, superior heat exchange. |

| Scalability | Scaling up can be challenging and require re-optimization. | Easily scalable by extending reaction time or using parallel reactors. |

| Efficiency | May require isolation of intermediates, leading to lower overall yield. | Telescoped reactions reduce workup steps and improve process efficiency. nih.gov |

Catalytic Approaches in 3-Ethoxypropanoyl Chloride Reactions

While reactions of 3-ethoxypropanoyl chloride with nucleophiles are often high-yielding, they typically require stoichiometric amounts of base to neutralize the HCl byproduct. This generates significant salt waste. Future research is directed towards catalytic methods that can circumvent this issue and expand the scope of possible transformations.

The development of catalytic methods for amide bond formation directly from carboxylic acids and amines is a major goal in organic synthesis, and insights from this field can be applied to acyl chloride chemistry. ucl.ac.uk For instance, catalysts could be developed to activate the acyl chloride or the nucleophile, allowing the reaction to proceed under milder conditions or with a broader range of substrates. While many reactions with acyl chlorides are rapid, certain applications with less reactive nucleophiles could benefit from catalysis.

Furthermore, exploring novel catalytic reactions beyond simple acylation is a promising frontier. This could include transition-metal-catalyzed cross-coupling reactions where 3-ethoxypropanoyl chloride acts as an electrophile to introduce the 3-ethoxypropanoyl moiety into complex molecules. The development of chiral catalysts could also enable enantioselective transformations, providing access to valuable chiral building blocks.

Green Chemistry Principles in Synthesis and Application

Applying the principles of green chemistry to the lifecycle of 3-ethoxypropanoyl chloride is a critical area for future research. This encompasses both its synthesis and its use in subsequent reactions. The traditional preparation of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which produce stoichiometric amounts of waste. ucl.ac.uksemanticscholar.org

Future research should focus on greener methods for the synthesis of 3-ethoxypropanoyl chloride. This could involve catalytic processes that avoid the use of harsh chlorinating agents or the development of routes that start from bio-based feedstocks. Chlorine itself is produced industrially from the electrolysis of sodium chloride, an abundant resource, which can be part of a sustainable chemical industry. researchgate.net

In its application, the primary green chemistry challenge is the generation of HCl as a byproduct. Research into reaction systems that can utilize or neutralize this byproduct in a more environmentally benign way is needed. One avenue is the use of bio-based solvents, such as Cyrene™, which has been shown to be an effective medium for amide synthesis from acyl chlorides, replacing more toxic solvents like DMF and dichloromethane. rsc.org The development of protocols under neutral, metal-free conditions also represents a significant step towards a more sustainable process. tandfonline.com Improving the atom economy and reducing the E-factor (Environmental factor) of processes involving 3-ethoxypropanoyl chloride will be key metrics for success.

Table 2: Green Chemistry Metrics for Amide Synthesis

| Green Chemistry Principle | Traditional Method (e.g., using SOCl₂) | Potential Future Improvement |

| Atom Economy | Lower, due to stoichiometric byproducts (e.g., SO₂, HCl). semanticscholar.org | Higher, through catalytic routes or byproduct valorization. |

| Waste Prevention | Generates significant inorganic salt waste after base quench. | Use of catalytic base or systems where HCl can be removed or reused. |

| Safer Solvents | Often uses chlorinated solvents (DCM) or DMF. ucl.ac.uk | Use of bio-based solvents like Cyrene™ or solvent-free conditions. rsc.orgtandfonline.com |

| Use of Renewable Feedstocks | Typically derived from petroleum-based precursors. | Synthesis from bio-derived 3-hydroxypropionic acid. |

Exploration of New Chemical Space and Derivative Development

3-Ethoxypropanoyl chloride is a versatile building block that can be used to access a wide range of new molecules. Future research will undoubtedly focus on using this reagent to explore new chemical space and develop novel derivatives with unique properties.

One area of exploration is the synthesis of complex heterocyclic compounds. The ethoxypropanoyl group can be incorporated into molecules that are then subjected to cyclization reactions, potentially leading to new classes of heterocycles with interesting biological activities. researchgate.net The reactivity of the acyl chloride group allows for its use in the synthesis of not only amides and esters but also various ketones through reactions with organometallic reagents.

In medicinal chemistry, the 3-ethoxypropanoyl moiety can be introduced into drug candidates to modify their physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Its flexible ether linkage and terminal ethyl group can provide favorable interactions with biological targets. Patents have already cited 3-ethoxypropanoyl chloride as a reagent in the synthesis of heterocyclic derivatives for pharmaceutical applications, indicating its potential in this area. google.com Systematic exploration of derivatives, for instance, by reacting it with a diverse library of amines and alcohols, could lead to the discovery of new lead compounds for drug development. The synthesis of novel imides and other complex structures from acyl chlorides is also an active area of research. nih.govrsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.